(1-Ethoxytridecylidene)propanedinitrile
Description
(1-Ethoxytridecylidene)propanedinitrile is a propanedinitrile derivative featuring a tridecylidene backbone (13-carbon chain) substituted with an ethoxy group at the 1-position. Its molecular formula is C₁₆H₂₅N₂O, derived from the propanedinitrile core (C₃N₂) and the ethoxytridecylidene substituent (C₁₃H₂₅O). The compound’s structure combines a long hydrophobic alkyl chain with a polar dinitrile group, suggesting applications in materials science (e.g., surfactants, polymer precursors) or organic synthesis.
Properties
CAS No. |
90279-63-3 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1-ethoxytridecylidene)propanedinitrile |
InChI |
InChI=1S/C18H30N2O/c1-3-5-6-7-8-9-10-11-12-13-14-18(21-4-2)17(15-19)16-20/h3-14H2,1-2H3 |
InChI Key |
LGVGOYABKJAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=C(C#N)C#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxytridecylidene)propanedinitrile typically involves the reaction of ethoxytridecylidene with propanedinitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (1-Ethoxytridecylidene)propanedinitrile involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxytridecylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and tridecylidene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Ethoxytridecylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxytridecylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Propanedinitrile Derivatives
Structural and Molecular Comparison
The table below contrasts (1-Ethoxytridecylidene)propanedinitrile with structurally related propanedinitrile compounds, emphasizing substituent effects and inferred properties:
Substituent Effects on Properties
Ethoxytridecylidene vs. Chlorophenyl
- In contrast, chlorophenyl substituents (e.g., in 2-Chlorobenzylidenemalononitrile) introduce electron-withdrawing effects, enhancing the electrophilicity of the dinitrile group .
- Physicochemical Properties: The long tridecylidene chain in the target compound increases lipophilicity (logP ~6–8 estimated) compared to chlorophenyl analogs (logP ~2–3). This reduces volatility, making it less suitable for aerosolized applications (e.g., riot control agents like CS gas) but more stable in non-polar solvents .
Ethoxytridecylidene vs. Ethoxymethylene
- Chain Length: The ethoxymethylene group in (Ethoxymethylene)propanedinitrile (C₅H₆N₂O) is significantly shorter than the ethoxytridecylidene chain, resulting in lower molecular weight (126 g/mol vs. ~275 g/mol for the target compound) and higher polarity. This impacts solubility, with the shorter-chain derivative being more miscible in polar solvents like ethanol or acetone .
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